molecular formula C9H20N2 B3218262 2-(Azepan-1-yl)-N-methylethanamine CAS No. 118808-13-2

2-(Azepan-1-yl)-N-methylethanamine

Cat. No.: B3218262
CAS No.: 118808-13-2
M. Wt: 156.27 g/mol
InChI Key: PCSDSPLJOYHMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-yl)-N-methylethanamine is an organic compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. Its structure features an azepane (a seven-membered saturated heterocycle) linked via a nitrogen atom to an ethylamine chain that is N-methyl substituted . The compound is associated with research into glycine transport inhibitors. Such inhibitors are investigated for their potential in treating neurological and psychiatric disorders, including psychotic conditions, dementia, and cognitive deficits associated with diseases like schizophrenia . The structural motif of an azepane ring is also found in compounds studied as histamine receptor antagonists, which are relevant to allergic and inflammatory disease research . As a small molecule with a nitrogen-containing heterocycle, it serves as a valuable intermediate or scaffold in medicinal chemistry for the design and synthesis of novel biologically active compounds . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepan-1-yl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-6-9-11-7-4-2-3-5-8-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSDSPLJOYHMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Azepan 1 Yl N Methylethanamine

Established Synthetic Routes for the Core Structure

Traditional synthetic routes to 2-(azepan-1-yl)-N-methylethanamine and related diamines rely on fundamental organic reactions, providing a solid foundation for its preparation.

Amination Reactions

Amination reactions are a cornerstone in the synthesis of amines. The formation of this compound can be envisioned through the N-alkylation of appropriate precursors. For instance, the reaction of azepane with a suitable 2-haloethyl-N-methylamine derivative would yield the target compound. While direct alkylation of amines with alkyl halides can be challenging to control, often leading to overalkylation, it remains a fundamental approach. masterorganicchemistry.comlibretexts.org Methodologies for the N-alkylation of aminothiophenes, which can be difficult, have been developed using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF under mild conditions. nih.gov

Another approach involves the reaction of N-methylethanamine with a haloethylazepane. The synthesis of various N-alkyl amines through catalytic alcohol amination is considered an effective and green method, as it starts from readily available alcohols and generates water as the primary byproduct. magtech.com.cnepa.gov

Ring-Forming Reactions Involving Azepane Moiety Precursors

The synthesis of the azepane ring itself is a key aspect of forming this compound. Various strategies exist for the construction of the seven-membered azepane ring. These include ring-expansion reactions of piperidines, which can be highly stereoselective and regioselective. rsc.org Other methods involve the cyclization of suitable linear precursors. For instance, intramolecular reductive amination can be employed to form the azepane ring. nih.govresearchgate.netresearchgate.net Additionally, ring expansion of five or six-membered heterocyclic compounds through thermal, photochemical, or microwave-assisted methods is a known route to azepine derivatives. researchgate.net A novel method for azepine ring closure involves an intramolecular 1,7-carbonyl-enamine cyclization. chem-soc.si

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. masterorganicchemistry.comlibretexts.orgd-nb.infolibretexts.org This two-step process involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this could involve the reaction of azepane with an appropriate aldehyde or ketone containing the N-methylethylamine fragment, followed by reduction.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formamide (B127407) or ammonium (B1175870) formate. mdpi.com More recently, α-picoline-borane has been introduced as a safer and more sustainable reagent for reductive aminations. chemspider.com The reaction can be performed under various conditions, including in methanol (B129727), water, or even neat. organic-chemistry.org

Advanced Synthetic Approaches and Novel Catalysis

Modern synthetic chemistry has seen the development of more efficient and environmentally friendly methods for amine synthesis, including the use of heterogeneous catalysts and one-pot strategies.

Application of Heterogeneous Catalysis in Amine Synthesis

Heterogeneous catalysts are increasingly employed in reductive amination and other amine syntheses due to their ease of separation, reusability, and often milder reaction conditions. mdpi.comencyclopedia.pub These catalysts are crucial in the "hydrogen-borrowing" or "hydrogen-transfer" mechanism of alcohol amination, which involves the dehydrogenation of an alcohol to an aldehyde or ketone, followed by imine formation and subsequent hydrogenation. mdpi.comencyclopedia.pub

A variety of metals, including nickel, copper, palladium, platinum, cobalt, iron, gold, and ruthenium, have been used in heterogeneous catalyst systems for alcohol amination. magtech.com.cn Iron-based heterogeneous catalysts are particularly attractive due to the abundance and low cost of iron. rsc.org For example, MgO-supported iron catalysts derived from layered double hydroxides have shown high activity and reusability in reductive amination at lower temperatures and pressures. rsc.org Similarly, iron nanoparticles on N-doped SiC have been used for the synthesis of primary amines via reductive amination. researchgate.net The choice of support material, which can be amphoteric, acidic, or alkaline, also plays a significant role in the catalyst's activity. encyclopedia.pub

Heteropolyacids have also emerged as green and reusable heterogeneous catalysts for various organic transformations, including the synthesis of nitrogen-containing heterocycles. mdpi.com

Catalyst SystemReactantsProductKey Features
Iron nanoparticles on N-doped SiCKetones/Aldehydes, AmmoniaPrimary AminesReusable, broad functional group tolerance. researchgate.net
MgO-supported Fe catalystCarbonyl compounds, Ammonia, H₂Primary AminesReusable, stable, effective at low temperature and pressure. rsc.org
Ru/C, Pt/CBiomass diols, Ammonium hydroxideMonoamines or DiaminesRu/C showed higher activity than Pd/C and Pt/C. encyclopedia.pub
Acidic Carbon MaterialsImidazoles, Alkylating agentsN-alkylated imidazolesEfficient, reduces hazardous byproducts. mdpi.com
H₅PW₁₀V₂O₄₀ on modified SBA-15Carbonyl compounds, IndoleBis-(indolyl)-methanesHigh yields, solvent-free conditions. mdpi.com

One-Pot Synthesis Strategies

One-pot syntheses, also known as multicomponent reactions (MCRs), are highly efficient processes where multiple reactants are combined in a single reaction vessel to form a complex product in a single step. frontiersin.org This approach offers significant advantages in terms of time, cost, and waste reduction compared to traditional multi-step syntheses. nih.govnih.gov

The synthesis of vicinal diamines can be achieved through one-pot procedures. For example, a photo-induced carbonyl alkylative amination has been developed for the synthesis of unsymmetrical 1,2-diamines from amines, aldehydes, and iodoarenes under catalyst- and base-free conditions. rsc.org Another one-pot method for diamination of unactivated alkenes involves a Rh(III)-catalyzed aziridination followed by ring-opening with an amine nucleophile. organic-chemistry.org Multicomponent reactions have been extensively used to generate molecular complexity and are a key strategy in modern drug synthesis. nih.gov

Reaction TypeReactantsProduct TypeCatalyst/Conditions
Photo-induced Carbonyl Alkylative AminationAmines, Aldehydes, IodoarenesUnsymmetrical 1,2-diaminesCatalyst- and base-free, visible light. rsc.org
One-pot DiaminationAlkenes, Electrophilic nitrene source, Amine nucleophiles1,2-vicinal diaminesRh(III) catalyst. organic-chemistry.org
Zinc-Mediated Carbonyl Alkylative AminationAldehydes, Alkyl bromides, Aminesα-Branched alkylaminesZinc powder, operationally simple. nih.gov
Three-component Petasis reactionTetrahydrothieno[3,2-c]pyridine derivative, Glyoxylic acid, Boronic acidRacemic clopidogrel (B1663587) precursorFollowed by Fischer esterification. nih.gov

Chemical Reactivity and Derivatization

The chemical scaffold of this compound, characterized by a tertiary amine within the azepane ring and a secondary amine in the ethanamine side chain, offers a versatile platform for a variety of chemical modifications. This dual reactivity allows for selective transformations at either the side chain or the ring system, enabling the synthesis of a diverse range of derivatives.

The ethanamine side chain is a primary site for functional group interconversions, largely due to the reactivity of the secondary amine. This amine can readily undergo a variety of reactions to introduce new functional groups and extend the molecular framework.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. For instance, N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides have been synthesized as novel inhibitors of the glycine (B1666218) transporter 1 (GlyT1). nih.gov

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield more complex secondary or tertiary amines.

A summary of potential functional group interconversions is presented below:

Starting Functional Group Reagent(s) Resulting Functional Group
Secondary Amine (R₂NH)Acyl Halide (R'COCl)Amide (R₂NCOR')
Secondary Amine (R₂NH)Sulfonyl Chloride (R'SO₂Cl)Sulfonamide (R₂NSO₂R')
Secondary Amine (R₂NH)Alkyl Halide (R'X)Tertiary Amine (R₂NR')
Secondary Amine (R₂NH)Aldehyde (R'CHO), Reducing AgentTertiary Amine (R₂NCH₂R')

The azepane ring, a seven-membered saturated heterocycle, provides another avenue for structural modification. While generally less reactive than the ethanamine side chain, the ring can be altered through several synthetic strategies.

Key modifications include:

Ring Contraction and Expansion: Although synthetically challenging, it is possible to modify the ring size to a six-membered piperidine (B6355638) or an eight-membered azocane (B75157) ring, which can significantly alter the conformational flexibility and binding properties of the molecule.

Substitution on the Ring: Introduction of substituents on the carbon atoms of the azepane ring can be achieved through multi-step synthetic sequences, often starting from functionalized azepane precursors. For example, the synthesis of polyhydroxyazepanes often involves complex strategies to control stereochemistry. nih.gov

Ring Fusion: The azepane ring can be fused to other ring systems to create novel polycyclic structures. For instance, pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline systems have been synthesized by fusing a pyrazine (B50134) or quinoxaline (B1680401) ring onto an azepine derivative. chem-soc.si

These modifications are often pursued to explore new chemical space and to develop compounds with improved pharmacological profiles.

The inherent reactivity and structural features of this compound make it a valuable building block in the synthesis of more complex molecules and compound libraries.

The secondary amine of the ethanamine side chain is a key functional handle for the synthesis of urea (B33335) and thiourea (B124793) analogs. Reaction with isocyanates or isothiocyanates provides a straightforward method for introducing the urea or thiourea moiety. These functional groups are prevalent in many biologically active compounds due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

The general reaction scheme is as follows:

Urea Formation: R-N=C=O (Isocyanate) + R'₂NH → R-NH-CO-NR'₂

Thiourea Formation: R-N=C=S (Isothiocyanate) + R'₂NH → R-NH-CS-NR'₂

The utility of this compound extends to its use as a scaffold in combinatorial chemistry for the generation of diverse compound libraries. nih.gov By systematically varying the substituents at the reactive sites of the molecule, large numbers of structurally related compounds can be synthesized and screened for biological activity.

For example, the azepane moiety can be incorporated into larger, more complex structures. Derivatives such as 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethoxyphenyl)acetamide have been synthesized, demonstrating the integration of the azepane ring into a larger molecular framework. This approach allows for the rapid exploration of chemical diversity around a core scaffold, accelerating the discovery of new lead compounds in drug discovery programs. nih.gov

The table below showcases examples of how the 2-(azepan-1-yl)ethylamino moiety has been integrated into more complex chemical structures.

Derivative Name Molecular Formula Key Structural Features
N-[2-(azepan-1-yl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide nih.govC₁₈H₂₆N₄O₃S₂Contains a benzothiazole (B30560) and a sulfonamide group. nih.gov
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[(furan-2-yl)methyl]acetamide molport.comC₁₈H₂₄N₄O₃Features a methylpyrimidine and a furan (B31954) moiety. molport.com
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluorophenyl)acetamide a2bchem.comC₂₀H₂₅FN₄O₂Incorporates a fluorophenyl group. a2bchem.com

Structure Activity Relationship Sar Studies and Molecular Design of 2 Azepan 1 Yl N Methylethanamine Analogs

Elucidation of Key Structural Motifs for Biological Interactions

The biological activity of 2-(azepan-1-yl)-N-methylethanamine and its analogs is intrinsically linked to the specific arrangement and nature of their structural components. Key motifs, including the azepane ring, the ethylamine (B1201723) linker, and the N-methyl group, each play a distinct role in molecular recognition and interaction with biological targets.

The azepane ring , a seven-membered saturated heterocycle, is a crucial determinant of the molecule's lipophilicity and conformational flexibility. Its size and non-planar structure allow it to adopt various conformations, which can significantly influence how the molecule fits into a receptor's binding pocket. Modifications to this ring, such as substitution or ring contraction/expansion, can dramatically alter biological activity by affecting these properties.

The ethylamine linker provides the appropriate spacing and orientation for the terminal amino group relative to the azepane ring. This linker's length and flexibility are often optimized to ensure productive interactions with the target protein. Shortening or lengthening the ethyl chain can lead to a loss of activity by misaligning the key interacting groups.

The terminal N-methylethanamine moiety is a primary site for interaction, often forming hydrogen bonds or ionic interactions with receptor residues. The presence and nature of the substituent on the nitrogen atom (in this case, a methyl group) can influence the compound's basicity (pKa) and its ability to act as a hydrogen bond donor or acceptor.

SAR studies on analogous compounds, such as N-ethyl substituted cathinones, have shown that the length of the alkyl chain on the nitrogen can create a U-shaped response in biological activity, with potency increasing up to a certain chain length before decreasing. ub.edu This suggests that for this compound analogs, the size of the N-alkyl substituent is a critical parameter for optimization.

Table 1: Hypothetical SAR Data for 2-(Azepan-1-yl)-N-alkylethanamine Analogs

CompoundN-Alkyl GroupReceptor Binding Affinity (Ki, nM)
Analog 1-H150
This compound -CH₃ 50
Analog 2-CH₂CH₃25
Analog 3-CH₂CH₂CH₃80
Analog 4-CH(CH₃)₂200

This table presents hypothetical data to illustrate the concept of SAR. Actual values would be determined experimentally.

Design Principles for Modulating Molecular Properties

The rational design of novel analogs of this compound with tailored properties relies on a deep understanding of how structural modifications impact biological function.

The introduction of substituents on the azepane ring or modification of the N-alkyl group can profoundly affect receptor binding affinity and selectivity. Substituents can exert their influence through a combination of steric, electronic, and hydrophobic effects.

For example, introducing a bulky substituent on the azepane ring could sterically hinder the molecule from adopting its bioactive conformation, thereby reducing its affinity. Conversely, a well-placed substituent that forms additional favorable interactions with the receptor could enhance binding. The position of the substituent is also critical; for instance, substitution at the 2- or 7-position of the azepane ring might have a different impact than substitution at the 4-position due to their different spatial orientations in the bound conformation.

The electronic properties of substituents can alter the charge distribution of the molecule, affecting its ability to form electrostatic interactions or hydrogen bonds. An electron-withdrawing group could decrease the basicity of the nitrogen atom, potentially weakening a crucial ionic interaction with an acidic residue in the receptor.

Table 2: Hypothetical Effect of Azepane Ring Substitution on Receptor Affinity

CompoundSubstituent on Azepane RingReceptor Binding Affinity (Ki, nM)
This compound None 50
Analog 54-Fluoro45
Analog 64-Methyl70
Analog 74-Phenyl150

This table presents hypothetical data to illustrate the concept of substituent effects. Actual values would be determined experimentally.

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule in solution and to understand how these relate to the conformation adopted upon binding to a receptor (the bioactive conformation).

For this compound, the flexibility of the azepane ring and the rotatable bonds in the ethylamine linker allow for a multitude of possible conformations. Computational methods, such as molecular mechanics, are often employed to predict the preferred conformations. nih.gov Experimental techniques like X-ray crystallography and NMR spectroscopy can provide valuable information about the solid-state and solution-phase conformations, respectively. researchgate.net

Studies on structurally related molecules have shown that constraining the conformation of a flexible molecule into its bioactive shape can lead to a significant increase in potency. nih.gov This can be achieved, for example, by introducing ring systems or bulky groups that restrict rotation around key bonds. Therefore, understanding the bioactive conformation of this compound is a key step in designing more rigid and potent analogs.

Fragment-Based Ligand Discovery (FBLD) Applications

Fragment-based ligand discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govh1.co This approach involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule.

In the context of this compound, FBLD could be employed to explore the chemical space around this scaffold. For instance, a library of fragments could be screened to identify small molecules that bind to the same target. A fragment that binds in a sub-pocket adjacent to the binding site of the azepane ring could then be linked to the this compound scaffold to create a novel, more potent compound.

The "Rule of Three" is a guideline often used in the design of fragment libraries, suggesting that fragments should have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated logP of 3 or less. stanford.edu

Table 3: Potential Fragments for FBLD in Conjunction with the 2-(Azepan-1-yl) Moiety

FragmentMolecular Weight (Da)cLogPPotential for Linking
Pyrrolidine71.120.4To the N-methylethanamine side chain
Thiophene84.141.8As a substituent on the azepane ring
Pyrazole68.080.2As a substituent on the azepane ring

This table provides examples of fragments that could be considered in an FBLD approach.

The application of FBLD could lead to the discovery of entirely new classes of compounds based on the this compound scaffold, with improved potency, selectivity, and pharmacokinetic properties.

Pharmacological Activity and Molecular Targets: Pre Clinical Mechanistic Investigations

Receptor Interaction Profiles

Sigma-1 (σ1R) and sigma-2 (σ2R) receptors are recognized as important targets in drug discovery, particularly in the fields of oncology and neurology. The affinity of a compound for these receptors is typically determined through radioligand binding assays, where the compound's ability to displace a known radioactive ligand is measured. This provides a quantitative measure of binding affinity, usually expressed as a Ki value (inhibition constant). A lower Ki value indicates a higher binding affinity. Subsequent functional assays are then necessary to determine whether the compound acts as an agonist (activator) or an antagonist (blocker) at these receptors.

Despite a thorough search, no published studies were found that report the binding affinities (Ki values) or the functional activity (agonism or antagonism) of 2-(Azepan-1-yl)-N-methylethanamine at either the sigma-1 or sigma-2 receptors. This information is crucial for understanding its potential pharmacological effects and mechanism of action.

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that play a critical role in cellular processes by methylating arginine residues on proteins. sigmaaldrich.comnih.gov Their dysregulation has been implicated in various diseases, including cancer, making them attractive therapeutic targets. Investigating the interaction of a novel compound with PRMTs can reveal additional mechanisms of action beyond its primary targets.

No scientific literature was identified that investigates the interaction between this compound and any members of the PRMT family. Such studies would be necessary to determine if this compound has any modulatory effects on these enzymes.

In Vitro Biological Efficacy and Mechanistic Studies

A key step in the pre-clinical evaluation of a potential anti-cancer compound is to assess its ability to inhibit the growth of cancer cells in vitro. This is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the proliferation of a cell population by 50%. sigmaaldrich.commedchemexpress.com Further studies, such as cell cycle analysis, can determine if the compound is cytostatic (halts cell division) or cytotoxic (induces cell death).

There are no available published data detailing the anti-proliferative or cytostatic effects of this compound on any cancer cell lines. Consequently, no IC50 values or cell cycle analysis results could be retrieved for this compound.

Understanding the precise molecular mechanism by which a compound exerts its anti-proliferative effects is fundamental. Two common mechanisms for anti-cancer drugs are nucleic acid intercalation, where the molecule inserts itself between the base pairs of DNA, and the modulation of topoisomerases, which are enzymes that control the topological state of DNA. mdpi.comnih.gov Both mechanisms can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. mdpi.comsigmaaldrich.com

No studies have been published that explore the potential for this compound to act as a nucleic acid intercalator or as a modulator of topoisomerase activity. Mechanistic studies would be required to elucidate its mode of action at the molecular level.

In Vitro Metabolism and Biotransformation Pathways

Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound and preparing it for Phase II conjugation. wikipedia.orgnih.gov For 2-(Azepan-1-yl)-N-methylethanamine, the primary Phase I metabolic pathways are expected to be oxidative processes. drughunter.com

Oxidative Processes (e.g., Hydroxylation, N-Dealkylation)

The chemical structure of this compound features a tertiary amine and an azepane ring, both of which are susceptible to oxidative metabolism. researchgate.net

N-Dealkylation: The N-methyl group is a likely site for oxidative dealkylation, a common metabolic route for compounds containing an N-methyl-2-aminoethyl moiety. nih.gov This process would lead to the formation of a secondary amine metabolite, 2-(azepan-1-yl)ethanamine, and formaldehyde.

Hydroxylation: The azepane ring contains several carbon-hydrogen bonds where hydroxylation can occur. This reaction introduces a hydroxyl (-OH) group, significantly increasing the compound's polarity. wikipedia.org Hydroxylation could potentially occur at various positions on the seven-membered ring, leading to a number of isomeric metabolites.

Cytochrome P450 Enzyme Involvement (e.g., CYP3A4, CYP2C9)

The oxidative transformations described above are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes used for in vitro metabolism studies. nih.govmedchemexpress.com While the specific CYP isoforms responsible for the metabolism of this compound have not been identified, some predictions can be made based on their known substrate specificities.

CYP3A4: This is one of the most abundant and versatile human CYP enzymes, known to metabolize a wide range of xenobiotics. Its broad substrate specificity makes it a strong candidate for catalyzing both the N-dealkylation and hydroxylation of this compound.

CYP2C9: Another major human CYP isoform, CYP2C9 is also involved in the metabolism of a diverse array of compounds and could potentially contribute to the oxidative metabolism of this molecule. nih.gov

Further in vitro studies using recombinant human CYP enzymes would be necessary to definitively identify the specific isoforms involved and their relative contributions.

Phase II Metabolic Transformations

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. nih.govupol.cz

Conjugation Reactions (e.g., Glucuronidation)

For this compound, the most probable Phase II reaction is glucuronidation, particularly of the hydroxylated metabolites generated during Phase I. drughunter.comresearchgate.net In this reaction, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of a glucuronic acid moiety to the hydroxyl group of the metabolite. youtube.com This process results in the formation of a highly polar glucuronide conjugate, which is readily excretable.

Identification of Key Metabolites via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the identification and structural elucidation of drug metabolites in complex biological matrices from in vitro studies. nih.govnih.gov By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of metabolites. iaea.org Coupled with tandem mass spectrometry (MS/MS), which provides fragmentation patterns, the precise sites of metabolic modification can be pinpointed. researchgate.net

In a hypothetical in vitro metabolism study of this compound with human liver microsomes, HRMS would be employed to detect the predicted metabolites. The table below illustrates the expected key metabolites and their corresponding mass-to-charge ratios ([M+H]⁺).

Metabolite Predicted Metabolic Pathway Theoretical [M+H]⁺
N-Desmethyl-2-(azepan-1-yl)-N-methylethanamineN-Dealkylation143.1543
Hydroxy-2-(azepan-1-yl)-N-methylethanamine (Isomer 1)Hydroxylation173.1649
Hydroxy-2-(azepan-1-yl)-N-methylethanamine (Isomer 2)Hydroxylation173.1649
Hydroxy-2-(azepan-1-yl)-N-methylethanamine GlucuronideHydroxylation followed by Glucuronidation349.2020

Advanced Analytical Characterization Techniques for 2 Azepan 1 Yl N Methylethanamine and Its Derivatives

Chromatographic Separations and Purity Assessment

Chromatographic methods are paramount for separating 2-(Azepan-1-yl)-N-methylethanamine from impurities, reaction byproducts, or other components in a mixture. They are also the cornerstone of purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile compounds. However, the analysis of basic amines like this compound can be challenging due to their potential for strong interaction with the silica-based stationary phases, leading to poor peak shape and inconsistent retention times.

To overcome these issues, several strategies are employed:

Pre-column Derivatization: This is a common and effective approach where the amine is reacted with a derivatizing agent prior to injection. thermofisher.comresearchgate.net The agent attaches a group that improves the chromatographic behavior and enhances detection. For UV detection, an agent with a strong chromophore is used. For highly sensitive analysis, a fluorophore is attached, allowing for fluorescence detection (HPLC-FLD). nih.gov

Use of Specialized Columns: Modern columns designed for amine analysis, such as those with end-capping or hybrid-silica technologies, can reduce unwanted interactions.

Mobile Phase Modifiers: Adding a small amount of a competing amine, like triethylamine, to the mobile phase can help to block active sites on the stationary phase, improving peak symmetry.

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a gradient elution using a buffered aqueous phase and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Method validation is critical and includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 3: Typical Validation Parameters for HPLC Analysis of Amines (Post-Derivatization) Data compiled from representative studies on amine analysis. nih.govresearchgate.netnih.gov

ParameterTypical Value / RangeDescription
Linearity (r²)≥0.99Measures how well the calibration curve fits a linear regression.
Accuracy (% Recovery)80-110%The closeness of the measured value to the true value.
Precision (%RSD)< 5%The closeness of repeated measurements to each other.
Limit of Detection (LOD)ng/mL to µg/mL rangeThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)ng/mL to µg/mL rangeThe lowest concentration of analyte that can be accurately quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it a definitive tool for volatile and semi-volatile compounds. This compound is sufficiently volatile for GC analysis.

A significant challenge in the GC analysis of amines is their tendency to adsorb to active sites in the injector and on the column, resulting in severe peak tailing. labrulez.com This is particularly problematic for primary and secondary amines. As a tertiary amine, this compound is expected to be less problematic, but good practice still dictates the use of a base-deactivated column (e.g., treated with potassium hydroxide, KOH) to ensure sharp, symmetrical peaks. labrulez.com

An alternative approach is derivatization, such as acylation or silylation, which converts the polar amine into a less polar, more volatile derivative, thereby improving its chromatographic properties. researchgate.net Care must be taken in the choice of solvent for sample preparation, as reactive solvents like methanol or ethanol (B145695) can sometimes form condensation products with amines in the hot GC inlet, creating analytical artifacts. nih.gov A headspace GC-MS method, which analyzes the vapor above the sample, can also be employed, particularly for more volatile derivatives or impurities. nih.gov

Computational and Theoretical Investigations of 2 Azepan 1 Yl N Methylethanamine

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies are indispensable for exploring the dynamic nature of molecules and their interactions with biological targets.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-(Azepan-1-yl)-N-methylethanamine, which features a seven-membered azepane ring and a flexible N-methylethanamine side chain, a multitude of low-energy conformations are possible. The azepane ring itself can adopt several conformations, such as chair and boat forms, further multiplied by the rotational possibilities of the side chain.

A Potential Energy Surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. wikipedia.org By mapping the energy for each possible conformation, a PES allows for the identification of stable, low-energy conformers (local minima) and the energy barriers (transition states) that separate them. wikipedia.org Computational methods, such as molecular mechanics or quantum mechanical calculations, are used to generate the PES. researchgate.netnih.gov For flexible molecules, this analysis is critical as the biologically active conformation is not necessarily the absolute lowest energy state. Studies on similarly flexible azapeptides and dibenzoazepine analogues demonstrate that environmental factors, like solvent or crystal packing forces, can significantly influence the preferred molecular geometry. nih.govmdpi.com A thorough conformational analysis of this compound would involve systematically rotating its single bonds and calculating the energy of each resulting structure to locate all energetically favorable conformers and understand the pathways for their interconversion. nih.gov

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comthaiscience.info This method is fundamental in drug discovery for predicting how a compound like this compound might interact with a biological target. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. mdpi.com

While no specific docking studies for this compound were identified, research on structurally related compounds provides a strong precedent. For instance, derivatives containing the azepane moiety have been evaluated as inhibitors of various receptors, including the Glycine (B1666218) Transporter 1 (GlyT1), which is a target for treating central nervous system (CNS) disorders like schizophrenia. arabjchem.orgmdpi.comnih.gov Molecular docking studies on GlyT1 inhibitors have identified key amino acid residues (e.g., Tyr124, Asp475, Val120) in the binding site that form crucial interactions, such as hydrogen bonds and π-π stacking, with the ligands. arabjchem.orgmdpi.comnih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.govmdpi.com MD simulations provide an atomistic view of the dynamic behavior of the complex, confirming whether the binding pose predicted by docking is stable in a simulated physiological environment. arabjchem.orgrsc.org For GlyT1 inhibitors, MD simulations have been used to confirm the stability of intermolecular interactions within the active site over simulation times of up to 100 nanoseconds. arabjchem.orgmdpi.com

Table 1: Illustrative Docking Scores and Interactions for Structurally Related Azepane and Amine Compounds
Compound TypeTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Fluoreno[9,1-cd]azepine Derivative5-HT6 Receptor-9.5 (Calculated Ki = 5 nM)Not specified nih.gov
Pyrrolidine Sulfonamide (GlyT1 Inhibitor)Dopamine Transporter (DAT)-8.94TYR 124, ASP 475, GLU 480 arabjchem.org
Bicyclo(aryl methyl)benzamide (GlyT1 Inhibitor)Dopamine Transporter (DAT)-9.102Tyr124, Phe43, Phe325, Asp46 mdpi.com
Indole DerivativeCDK-5 Enzyme-8.34Not specified mdpi.com

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations provide a more fundamental and often more accurate description of molecular properties compared to classical molecular mechanics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used QM method for investigating the electronic structure of molecules. nih.gov It is particularly effective for calculating properties related to electron distribution and reactivity. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G* or 6-31+G(d). acs.orgscirp.orgresearchgate.netinpressco.comresearchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It helps identify electron-rich regions (nucleophilic sites, often colored red) and electron-poor regions (electrophilic sites, colored blue), predicting sites for intermolecular interactions like hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, charge transfer interactions, and the nature of chemical bonds within the molecule. researchgate.net

For a molecule like this compound, DFT calculations could pinpoint the most basic nitrogen atom (likely the one in the azepane ring due to alkyl group induction) and predict its reactivity towards electrophiles or its potential for forming hydrogen bonds. scirp.org

Table 2: Parameters Commonly Investigated Using DFT (B3LYP Functional)
ParameterDescriptionSignificance
Optimized GeometryThe lowest energy arrangement of atoms.Provides bond lengths, bond angles, and dihedral angles for the most stable conformer. researchgate.net
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons. researchgate.net
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons. researchgate.net
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the molecular surface.Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. mdpi.com

Prediction of Molecular Properties and Pharmacological Parameters (e.g., Entropy Changes)

Beyond electronic structure, QM calculations can predict a range of molecular and pharmacological properties. Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated from the vibrational frequencies obtained through DFT calculations. acs.orgnih.gov

The standard entropy change (ΔS°) for a reaction or process can be calculated from the absolute entropies of the products and reactants. libretexts.org For a single molecule, entropy is related to the number of accessible microstates, which includes translational, rotational, and vibrational motions. youtube.com Predicting entropy changes is important for understanding the spontaneity of ligand binding and other chemical processes. For instance, the solvation of gases is often an entropically driven process. acs.org Quantum mechanical calculations provide the necessary vibrational frequency data to compute these thermodynamic quantities, offering a complete energetic profile of a molecule. acs.orgnih.gov This approach has been validated for predicting the thermodynamics of complex biochemical reactions. acs.org

Cheminformatics and QSAR Modeling

Cheminformatics applies computational methods to analyze large datasets of chemical compounds, while Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build mathematical models that correlate chemical structure with biological activity. nih.govmdpi.comresearchgate.net

A QSAR study on a series of compounds related to this compound would involve several steps:

Data Set Collection: A series of structurally similar compounds with measured biological activity (e.g., inhibitory concentration, IC₅₀) against a specific target would be assembled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), or physicochemical (e.g., lipophilicity or polarizability). mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that relates a subset of the calculated descriptors to the observed biological activity. mdpi.comjocpr.com

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and by predicting the activity of an external set of compounds not used in model development. jocpr.com

QSAR studies on GlyT1 inhibitors have successfully identified key descriptors that influence activity. mdpi.com For example, one study found that polarizability, surface tension, torsion energy, and the number of hydrogen bond donors were significantly correlated with the inhibitory activity of a series of bicyclic benzamides. mdpi.com Such models provide valuable insights into the structural features required for potency and can guide the design of new, more effective compounds.

Table 3: Common Descriptor Classes Used in QSAR Modeling
Descriptor ClassExample DescriptorsRelevance
PhysicochemicalLogP, Polarizability, Surface TensionDescribes lipophilicity, electronic distribution, and intermolecular forces. mdpi.com
GeometricalMolecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule, influencing receptor fit. mdpi.com
TopologicalTopological Diameter, Wiener IndexEncodes information about molecular branching and connectivity. mdpi.com
ConstitutionalMolecular Weight, Number of Hydrogen Bond Donors/AcceptorsBasic properties related to size and potential for hydrogen bonding. mdpi.commdpi.com

Future Directions and Research Perspectives

Development of Novel Chemical Probes and Research Tools

The development of high-quality chemical probes is essential for dissecting the biological functions of a target protein and validating its therapeutic potential. nih.gov Starting from a lead compound like 2-(azepan-1-yl)-N-methylethanamine, which has a known affinity for GlyT1, derivatives can be designed to serve as chemical probes for studying this transporter. mskcc.org These probes are invaluable tools for a range of applications, from basic research to drug discovery. nih.gov

Future research could focus on modifying the this compound scaffold to create probes with specific functionalities. For instance, the synthesis of fluorescently labeled derivatives would enable the visualization of GlyT1 in its native cellular environment through techniques like fluorescence microscopy. nih.govnih.gov This could provide insights into the subcellular localization and trafficking of the transporter. Strategies for developing such probes often involve conjugating a fluorophore, such as a coumarin (B35378) or rhodamine derivative, to the lead compound. nih.govresearchgate.net

Another avenue of research is the development of biotinylated probes. nih.gov These probes can be used in pull-down experiments to isolate GlyT1 and its interacting partners from cell lysates, helping to elucidate the transporter's protein-protein interaction network. youtube.com Additionally, photo-affinity probes, which form a covalent bond with the target protein upon photoactivation, could be synthesized to map the binding site of this compound derivatives on GlyT1 with high precision.

Exploration of Diverse Biological Systems and Pathways

The primary biological target identified for derivatives of this compound is the glycine (B1666218) transporter 1 (GlyT1). nih.gov GlyT1 plays a crucial role in the central nervous system by regulating the concentration of glycine in the synaptic cleft. nih.govbenthamdirect.com Glycine is an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. csic.esrutgers.edu By inhibiting GlyT1, the synaptic levels of glycine are increased, leading to enhanced NMDA receptor function. csic.es This mechanism has been implicated as a potential therapeutic strategy for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia. nih.govrutgers.edu

Future research should continue to explore the therapeutic potential of this compound derivatives in a wider range of CNS disorders. Preclinical studies have suggested that GlyT1 inhibition may also be beneficial for depression, anxiety, obsessive-compulsive disorder (OCD), and addiction. nih.govbenthamdirect.com It will be important to investigate the efficacy of this compound series in animal models of these conditions.

Furthermore, while GlyT1 is the primary target, it is conceivable that derivatives of this compound may interact with other biological targets. Future studies could employ chemoproteomic approaches to identify potential off-target interactions, which could reveal novel therapeutic applications or potential side effects. youtube.com Exploring the effects of these compounds on different neuronal circuits and neurotransmitter systems will also be crucial for a comprehensive understanding of their pharmacological profile.

Advancements in Synthetic Accessibility and Scalability

The initial synthesis of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which incorporates the this compound core, has been described in the literature. However, for this compound series to be viable for extensive preclinical and potential clinical development, the synthetic route must be efficient, scalable, and cost-effective.

Future research in this area should focus on optimizing the existing synthetic methods and exploring novel synthetic strategies. Recent advancements in the enantioselective synthesis of chiral amines, for example, could be applied to produce specific stereoisomers of this compound derivatives, which may exhibit improved potency and selectivity. acs.org Furthermore, the development of more efficient methods for the alkylation of amines could streamline the synthesis of the core scaffold. acs.org The implementation of flow chemistry techniques could also be explored to improve the scalability and safety of the manufacturing process.

Integrated Computational and Experimental Design Strategies

The integration of computational and experimental approaches is a powerful strategy for accelerating drug discovery. acs.org Ligand-based and structure-based computational methods can be used to design and optimize inhibitors of membrane transporters like GlyT1. nih.govnih.gov

In the context of this compound, computational modeling can play a significant role in future research. Molecular docking studies can be used to predict the binding mode of different derivatives within the GlyT1 binding pocket, helping to rationalize structure-activity relationships and guide the design of more potent inhibitors. nih.govfrontiersin.org Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of the compounds with their biological activity, further aiding in the optimization process. nih.gov

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between the inhibitors and GlyT1. acs.orgnih.govyoutube.com These simulations can reveal key residues involved in binding, the stability of the ligand-protein complex, and potential conformational changes in the transporter upon inhibitor binding. acs.orgnih.gov The insights gained from these computational studies can then be used to prioritize the synthesis of new derivatives for experimental validation, creating an iterative cycle of design, synthesis, and testing that can efficiently lead to the identification of optimized drug candidates. frontiersin.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Azepan-1-yl)-N-methylethanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of azepane with N-methylethylamine precursors. For example, the Eschweiler-Clarke reaction (using formaldehyde and formic acid in methanol) is effective for methylating secondary amines, but contamination by unreacted starting materials (e.g., ~8% in NMR analysis) may require iterative purification steps like column chromatography or recrystallization . Reaction optimization (e.g., pH control, solvent selection) is critical to minimize side products such as over-alkylated derivatives.

Q. How is the structural conformation of this compound characterized, and what techniques validate its stereochemical flexibility?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies key chemical shifts (e.g., δ ~2.7 ppm for methylamine protons, δ ~3.3 ppm for azepane ring protons). X-ray crystallography or computational modeling (DFT) can reveal the azepane ring's conformational flexibility, which enhances its adaptability in binding interactions. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy .

Q. What are the standard analytical methods for detecting and quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with reverse-phase C18 columns and electrospray ionization (ESI) is preferred. For example, LCMS methods with λmax ~255 nm and retention times under 1.5 minutes (using TFA-modified mobile phases) are reliable. Internal standards (e.g., deuterated analogs) improve quantification accuracy in pharmacokinetic studies .

Advanced Research Questions

Q. How does the methylamine substitution in this compound affect its pharmacological activity compared to non-methylated analogs?

  • Methodological Answer : Methylation reduces polarity, enhancing blood-brain barrier penetration. Comparative studies using in vitro receptor-binding assays (e.g., radioligand displacement for GPCR targets) and molecular docking simulations (e.g., AutoDock Vina) demonstrate altered binding affinities. For example, methylated derivatives show ~30% higher affinity for σ1 receptors but reduced solubility, requiring formulation adjustments .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum protein interference). Systematic replication under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) is essential. For anticancer activity, use isogenic cell lines and apoptosis markers (e.g., caspase-3 activation via flow cytometry) can clarify mechanisms. Meta-analysis of structure-activity relationships (SAR) across analogs may identify critical substituents (e.g., azepane ring size, sulfonyl groups) .

Q. How do solvent and pH conditions impact the stability and degradation pathways of this compound?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) under varying pH (1–13) and temperatures (25–60°C) reveal hydrolysis of the azepane ring in acidic conditions (t½ ~12 hours at pH 2). LC-MS/MS identifies degradation products like cyclohexanone derivatives. Buffered solutions (pH 7.4) and inert atmospheres (N2) are recommended for long-term storage .

Q. What are the challenges in designing in vivo studies to assess neuropharmacological effects, and how are they mitigated?

  • Methodological Answer : Low oral bioavailability due to first-pass metabolism necessitates alternative routes (e.g., intraperitoneal injection). Pharmacokinetic profiling (plasma/tissue distribution via LC-MS) and blood-brain barrier permeability assays (e.g., in situ perfusion) optimize dosing. Behavioral models (e.g., forced swim test for antidepressant activity) require rigorous controls for false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azepan-1-yl)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
2-(Azepan-1-yl)-N-methylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.